molecular formula C23H16Cl2N2O B10900209 N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B10900209
M. Wt: 407.3 g/mol
InChI Key: XFKRAOUOIBZOBD-HVSNTMGOSA-N
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Description

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by the presence of dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and methylphenyl intermediates, followed by their condensation under controlled conditions. Common reagents used in these reactions include chlorinating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl and methylphenyl derivatives, such as:

  • 2,4-Dichlorophenylhydrazine
  • 4-Methylphenylhydrazine
  • Benzoxazole derivatives

Uniqueness

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C23H16Cl2N2O/c1-15-4-6-17(7-5-15)23-27-21-14-19(10-11-22(21)28-23)26-12-2-3-16-8-9-18(24)13-20(16)25/h2-14H,1H3/b3-2+,26-12?

InChI Key

XFKRAOUOIBZOBD-HVSNTMGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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